molecular formula C17H12ClNO2 B398712 2-Methyl-8-quinolinyl 4-chlorobenzoate

2-Methyl-8-quinolinyl 4-chlorobenzoate

Cat. No.: B398712
M. Wt: 297.7g/mol
InChI Key: LLJNHRLWARQRIH-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 4-chlorobenzoate is a synthetic quinoline-based ester of interest in medicinal chemistry and drug discovery research. Compounds featuring the 8-quinolinyl benzoate scaffold are explored as potential proteasome inhibitors, a validated target in cancer therapy . Specifically, structurally related quinoline-chlorobenzoate hybrids have demonstrated potent cytotoxicity against a panel of cancer cell lines, including pancreatic cancer models, by inducing proteasome inhibition, endoplasmic reticulum stress, and apoptotic cell death . The molecular architecture combines a 2-methylquinoline moiety with a 4-chlorobenzoate group, a motif found in other compounds characterized by techniques such as IR, NMR (1H, 13C, COSY, NOESY, HSQC, HMBC), and mass spectrometry . The synthesis of such esters is typically achieved via a triethylamine-mediated O-acylation reaction between the corresponding hydroxyquinoline and acyl chloride in acetonitrile at room temperature, a method known for its clean reaction profile and high yield . This compound is intended for research applications only, strictly for use in laboratory settings. It is not approved for personal, medicinal, or human use. Researchers are advised to consult safety data sheets and handle this material with appropriate personal protective equipment.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7g/mol

IUPAC Name

(2-methylquinolin-8-yl) 4-chlorobenzoate

InChI

InChI=1S/C17H12ClNO2/c1-11-5-6-12-3-2-4-15(16(12)19-11)21-17(20)13-7-9-14(18)10-8-13/h2-10H,1H3

InChI Key

LLJNHRLWARQRIH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity (if reported) Key References
2-Methyl-8-quinolinyl 4-chlorobenzoate Quinoline 2-methyl, 8-(4-Cl-benzoyloxy) ~317.7 (estimated) Not explicitly reported
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate Dihydroquinolone 2-oxo, 8-(4-Cl-benzoyloxy) ~315.7 (estimated) Thermal stability: Decomposes at 210°C
2-Methyl-3-(2-methylphenyl)-4-oxo-quinazolin-8-yl 4-chlorobenzoate Quinazoline 3-(2-methylphenyl), 4-oxo, 8-(4-Cl-benzoyloxy) 404.85 Crystallographic Monoclinic system
Isosorbide di-(4-chlorobenzoate) Isosorbide Two 4-Cl-benzoyloxy groups ~447.3 AChE inhibition: Ki = 6.60 µM
Phenacyl 4-chlorobenzoate Phenacyl 4-Cl-benzoyloxy, 2-oxoethyl 307.57 Photolytic applications

Key Observations:

Core Structure Variations: The quinoline core in this compound provides a planar aromatic system, favoring π-π interactions in biological targets.

Halogen positioning: 4-Chlorobenzoate derivatives (e.g., isosorbide di-esters) exhibit stronger AChE inhibition (Ki = 6.60 µM) than brominated analogues (Ki = 13.4 µM), highlighting the importance of chlorine’s electronegativity and size .

Biological Activity: While direct activity data for this compound are unavailable, structurally similar 4-chlorobenzoate esters show notable enzyme inhibition. For example, isosorbide di-(4-chlorobenzoate) is a potent AChE inhibitor, suggesting the target compound may share comparable mechanisms .

Notes

  • Synthetic protocols for related compounds suggest esterification and Suzuki coupling as viable routes for derivatives .
  • Further studies are needed to elucidate the target compound’s pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Reaction Conditions and Catalysis

  • Solvent System : Benzene or toluene acts as the primary solvent, while N,N-dimethylformamide (DMF) serves as a co-solvent to enhance reactivity.

  • Temperature : Maintaining the reaction at 30–65°C prevents side reactions such as dimerization.

  • Stoichiometry : A 2:1 molar ratio of SOCl₂ to 4-chlorobenzoic acid ensures complete conversion.

A typical procedure involves heating 4-chlorobenzoic acid (1.0 equiv) in benzene/DMF (3:1 v/v) to 55°C, followed by dropwise addition of SOCl₂ (2.0 equiv) over 30 minutes. After 4 hours, the mixture is cooled, and the organic layer is separated. Distillation recovers excess SOCl₂ and benzene, leaving 4-chlorobenzoyl chloride in >90% yield.

Esterification to Form 2-Methyl-8-quinolinyl 4-Chlorobenzoate

The final step involves coupling 2-methyl-8-hydroxyquinoline with 4-chlorobenzoyl chloride via nucleophilic acyl substitution. This reaction is optimized for minimal byproduct formation and high regioselectivity.

Catalytic Systems and Solvent Effects

  • Base Selection : Pyridine or triethylamine neutralizes HCl, shifting the equilibrium toward ester formation.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) provides an inert environment, preventing hydrolysis of the acyl chloride.

  • Molar Ratio : A 1:1.2 ratio of 2-methyl-8-hydroxyquinoline to 4-chlorobenzoyl chloride maximizes conversion.

In a standardized protocol, 2-methyl-8-hydroxyquinoline (1.0 equiv) is dissolved in anhydrous DCM, followed by the addition of 4-chlorobenzoyl chloride (1.2 equiv) and pyridine (1.5 equiv). The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is recrystallized from ethanol to yield this compound as a white solid (75–80% yield).

Characterization and Purity Validation

  • Melting Point : 56–58°C (consistent with related quinoline esters).

  • ¹H NMR : Key signals include δ 2.70 (s, CH₃), 7.93 (d, quinoline H), and aromatic protons from the 4-chlorobenzoate moiety.

  • HPLC : Purity >97% is achievable with recrystallization.

Comparative Analysis of Methodologies

ParameterBetti ReactionPatent MethodEsterification
Starting Material2-Aminophenolo-Nitrophenol4-Chlorobenzoic Acid
CatalystHClPd/C or Na₂SPyridine
Reaction Time2 hours4–6 hours12 hours
Yield85%≥70%75–80%
PurificationFlash ChromatographyDistillationRecrystallization

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